1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide
Description
Properties
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-11-17(13-7-3-4-8-14(13)22-11)18(24)20(26)23-15-9-5-2-6-12(15)10-16(23)19(21)25/h2-9,16,22H,10H2,1H3,(H2,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWCYNMGNNRJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3C(CC4=CC=CC=C43)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate.
Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution reactions may involve nucleophiles such as amines or alcohols, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced carboxamide derivatives, and substituted indole derivatives.
Scientific Research Applications
1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may be used as a lead compound in the development of new pharmaceuticals.
Industry: Its derivatives can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Table 1: Key Structural Features and Inferred Properties
Physicochemical Properties
- Solubility :
- Crystallinity :
- The planar isoindoline-2-carboxamide scaffold () stabilizes crystals via H-bonding and π-π interactions . The target compound’s indoline-indole fusion may adopt similar packing motifs.
Biological Activity
1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and immunology. This article explores its biological activity, focusing on its mechanisms of action, anticancer properties, and interactions with biological targets.
Chemical Structure and Properties
The compound features an indole backbone, which is well-known for its diverse biological activities. The structure can be represented as follows:
- Molecular Formula : C_{16}H_{14}N_{2}O_{3}
- Molecular Weight : Approximately 282.30 g/mol
Research indicates that compounds similar to this compound often interact with various biological pathways:
- Inhibition of Tubulin Polymerization : Many indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, related compounds have demonstrated IC50 values as low as 0.011 μM against gastric cancer cells, indicating strong anticancer potential .
- Targeting Signaling Pathways : The compound may also modulate key signaling pathways involved in cancer progression. For example, it has been suggested that indole derivatives can inhibit the ERK signaling pathway, reducing phosphorylation levels of critical proteins like ERK1/2 and AKT .
- Apoptosis Induction : Indole-based compounds can promote apoptosis by upregulating pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2). This dual action enhances their efficacy as anticancer agents .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Details |
|---|---|
| Anticancer | Induces apoptosis and cell cycle arrest in various cancer cell lines |
| Immunomodulatory | Potential to enhance immune responses by inhibiting phosphatase activities |
| Antimicrobial | Similar compounds exhibit antimicrobial properties against resistant strains |
Case Studies
Several studies have explored the biological activity of indole derivatives closely related to the target compound:
- Study on Anticancer Activity :
- Mechanistic Insights :
-
Immunological Effects :
- Research has indicated that certain indole derivatives can enhance immune response by modulating T cell receptor signaling pathways, potentially useful in cancer immunotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
